molecular formula C7H7BrF2N2O2 B6223348 ethyl 1-(bromodifluoromethyl)-1H-imidazole-2-carboxylate CAS No. 2768327-24-6

ethyl 1-(bromodifluoromethyl)-1H-imidazole-2-carboxylate

Cat. No.: B6223348
CAS No.: 2768327-24-6
M. Wt: 269
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Description

Ethyl 1-(bromodifluoromethyl)-1H-imidazole-2-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties This compound is characterized by the presence of a bromodifluoromethyl group attached to an imidazole ring, which is further esterified with an ethyl group at the carboxylate position

Preparation Methods

The synthesis of ethyl 1-(bromodifluoromethyl)-1H-imidazole-2-carboxylate typically involves the introduction of the bromodifluoromethyl group to the imidazole ring. One common method involves the reaction of ethyl bromodifluoroacetate with an imidazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Ethyl 1-(bromodifluoromethyl)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including substitution, addition, and coupling reactions. The bromodifluoromethyl group is particularly reactive and can participate in nucleophilic substitution reactions. Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. The reaction conditions typically involve the use of a base and a suitable solvent to facilitate the substitution process .

In addition to substitution reactions, this compound can also undergo coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst. This reaction is useful for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules . The major products formed from these reactions depend on the nature of the nucleophile or coupling partner used.

Scientific Research Applications

Ethyl 1-(bromodifluoromethyl)-1H-imidazole-2-carboxylate has several scientific research applications across various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly those containing fluorine atoms. The presence of fluorine can enhance the biological activity and metabolic stability of these molecules, making them valuable in drug discovery and development .

In biology and medicine, this compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents. The unique structural features of the compound allow it to interact with biological targets in a specific manner, potentially leading to the development of new drugs with improved efficacy and safety profiles .

In the agrochemical industry, this compound is explored for its potential use as a pesticide or herbicide. The incorporation of fluorine atoms can enhance the compound’s ability to penetrate biological membranes and increase its potency against target organisms .

Mechanism of Action

The mechanism of action of ethyl 1-(bromodifluoromethyl)-1H-imidazole-2-carboxylate is primarily based on its ability to interact with specific molecular targets. The bromodifluoromethyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction is facilitated by the unique electronic properties of the fluorine atoms, which can form hydrogen bonds and other non-covalent interactions with biological molecules .

The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific application. In drug discovery, it may target enzymes or receptors involved in disease pathways, while in agrochemicals, it may inhibit key enzymes in pests or weeds .

Comparison with Similar Compounds

Ethyl 1-(bromodifluoromethyl)-1H-imidazole-2-carboxylate can be compared with other similar compounds, such as ethyl bromodifluoroacetate and other bromodifluoromethylated heterocycles. These compounds share the common feature of having a bromodifluoromethyl group, which imparts similar reactivity and physicochemical properties .

the presence of the imidazole ring in this compound makes it unique. The imidazole ring can participate in additional interactions with biological targets, potentially enhancing the compound’s activity and selectivity. This distinguishes it from other bromodifluoromethylated compounds and highlights its potential for diverse applications in scientific research .

Properties

CAS No.

2768327-24-6

Molecular Formula

C7H7BrF2N2O2

Molecular Weight

269

Purity

95

Origin of Product

United States

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